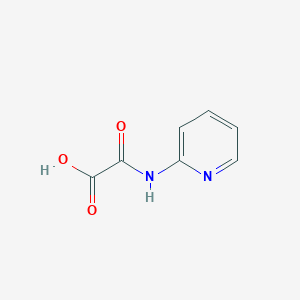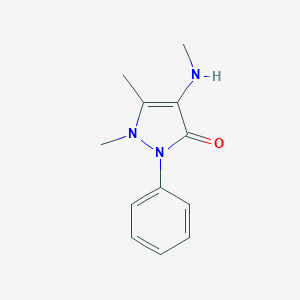![molecular formula C32H49NO9 B029680 2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide CAS No. 94452-17-2](/img/structure/B29680.png)
2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of AG-120 involves multiple steps, starting with the preparation of key intermediates. The synthetic route includes the formation of the core structure through a series of chemical reactions, including nucleophilic substitution and cyclization. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial production methods for AG-120 involve scaling up the laboratory synthesis to a larger scale, ensuring that the process is efficient and cost-effective. This includes optimizing reaction conditions, using suitable solvents and reagents, and implementing purification techniques to isolate the final product .
Chemical Reactions Analysis
AG-120 undergoes various chemical reactions, including:
Oxidation: AG-120 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: AG-120 can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
AG-120 exerts its effects by selectively inhibiting the mutant IDH1 enzyme. IDH1 mutations result in the production of the oncometabolite 2-hydroxyglutarate (2-HG), which inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and impaired cellular differentiation . By inhibiting the mutant IDH1 enzyme, AG-120 reduces the levels of 2-HG, thereby restoring normal cellular differentiation and reducing tumor growth .
Comparison with Similar Compounds
AG-120 is unique in its selectivity and potency as an IDH1 mutant inhibitor. Similar compounds include:
Enasidenib: An inhibitor of the mutant IDH2 enzyme, used in the treatment of AML.
AGI-5198: A prototype IDH1 inhibitor with robust tumor 2-HG inhibition but poor pharmaceutical properties.
Compared to these compounds, AG-120 has shown superior efficacy and safety profiles in clinical trials, making it a valuable therapeutic option for patients with IDH1 mutant cancers .
Properties
CAS No. |
94452-17-2 |
|---|---|
Molecular Formula |
C32H49NO9 |
Molecular Weight |
591.7 g/mol |
IUPAC Name |
2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide |
InChI |
InChI=1S/C32H49NO9/c1-4-5-6-7-8-9-10-11-12-13-14-15-20(2)31(39)33-23-17-22-21(3)16-27(35)40-24(22)18-25(23)41-32-30(38)29(37)28(36)26(19-34)42-32/h16-18,20,26,28-30,32,34,36-38H,4-15,19H2,1-3H3,(H,33,39)/t20?,26-,28+,29+,30-,32-/m1/s1 |
InChI Key |
XDIAFMWEZYIYBM-XLACBCRZSA-N |
SMILES |
CCCCCCCCCCCCCC(C)C(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OC3C(C(C(C(O3)CO)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCC(C)C(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(C)C(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
6-HDA-MUBF-GP 6-hexadecanoylamino-4-methylumbelliferyl-beta-galactopyranoside 6-hexadecanoylamino-4-methylumbelliferyl-galactopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















